

# Uprosertib solubility and stability for research

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## Compound Focus: Uprosertib

CAS No.: 1047634-65-0

Cat. No.: S548425

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## Solubility & Storage Guidelines

The table below summarizes the key physicochemical and handling information for **Uprosertib**, primarily as provided by commercial suppliers for research purposes [1] [2] [3].

Property	Specification / Value	Notes / Conditions
Molecular Weight	429.25 g/mol	Formula: C <sub>18</sub> H <sub>16</sub> Cl <sub>2</sub> F <sub>2</sub> N <sub>4</sub> O <sub>2</sub> [2] [3]
CAS No.	1047634-65-0 [1] [2]	
Solubility in DMSO	85 mg/mL (198.01 mM) [1]	Also reported as 50 mg/mL (116.48 mM); hygroscopic DMSO impacts solubility [2].
Solubility in Ethanol	85 mg/mL (198.01 mM) [1]	
Solubility in Water	Insoluble [1]	
Purity	>99% [2] [3]	
Solid Form Storage	-20°C, stored under nitrogen [2]	

Property	Specification / Value	Notes / Conditions
Solution Stability (DMSO)	-80°C for 1 year; -20°C for 6 months (stored under nitrogen) [2]	Protect from moisture.

## Experimental Protocols & Biological Data

Here are the methodologies and key findings from published studies using **Uprosertib** in a research setting.

### In Vitro Kinase Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Uprosertib** against different AKT isoforms.
- **Method:** Selectivity profiling was performed using lysates preincubated with a range of **Uprosertib** concentrations. The lysates were then incubated with beads coupled to an Akt probe. After washing, the bound proteins were eluted and analyzed [1] [3].
- **Results:** **Uprosertib** is a potent, ATP-competitive pan-Akt inhibitor. The table below shows its activity [1] [2] [3]:

Target	IC <sub>50</sub> (nM)
Akt3	38
Akt1	180
Akt2	328
ROCK1	1570
ROCK2	1850

### In Vitro Cell Proliferation Assay

- **Objective:** To assess the anti-proliferative effect of **Uprosertib** on cancer cell lines.

- **Method:** A panel of cell lines is treated with **Uprosertib** (0–30  $\mu\text{M}$ ) for 72 hours. Cell viability is typically measured using assays like CellTiter-Glo or SRB. The  $\text{IC}_{50}$  is calculated from the growth inhibition curve [1] [2] [3].
- **Key Findings:**
  - **Uprosertib** preferentially inhibits the proliferation of human cancer cell lines with AKT pathway activation [1] [3].
  - It inhibits phosphorylation of multiple AKT substrates, including GSK3 $\beta$ , PRAS40, FOXO, and Caspase-9 [1] [3].
  - In certain cell lines (e.g., LNCaP, BT474), it also induces cell cycle arrest [1] [3].
- **Representative  $\text{IC}_{50}$  Values:**
  - **HCT116 (Colorectal cancer):** 0.72  $\mu\text{M}$  [2] [3]
  - **LNCaP (Prostate cancer):** 0.07  $\mu\text{M}$  [3]
  - **OVCAR8 (Ovarian cancer):** 0.54  $\mu\text{M}$  [2] [3]
  - **MOLT4 (Acute lymphoblastic leukemia):** 0.066  $\mu\text{M}$  [3]

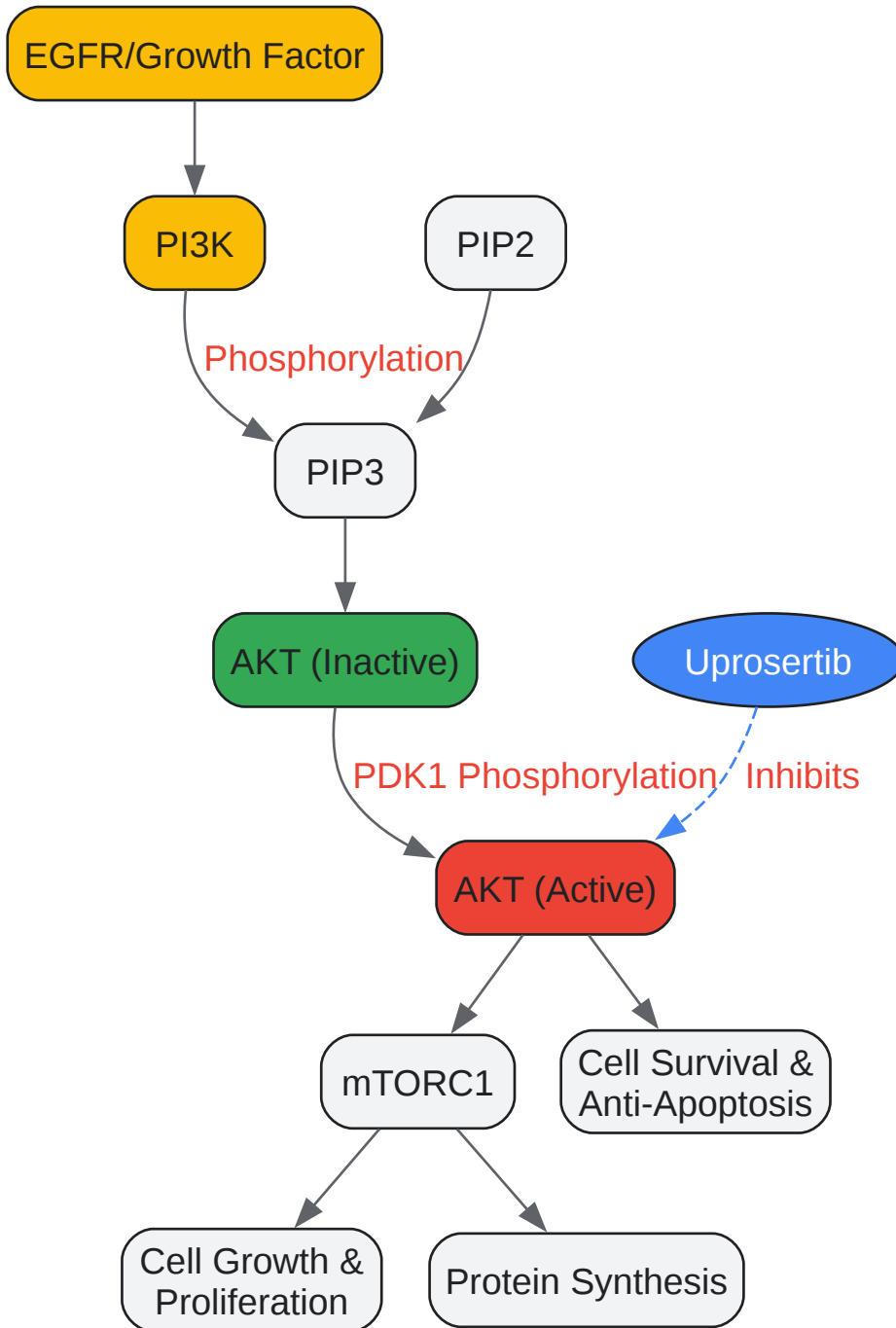
## In Vivo Animal Study

- **Objective:** To evaluate the efficacy of **Uprosertib** in mouse xenograft models.
- **Method:**
  - **Animal Models:** Mice bearing human tumor xenografts (e.g., BT474 breast cancer, SKOV3 ovarian cancer).
  - **Dosage & Administration:** **Uprosertib** is administered orally. Common doses found in studies are 30 mg/kg and 100 mg/kg, given 5 days per week [1] [3].
  - **Outcome Measurement:** Tumor volume is measured over time and compared to a vehicle-control group.
- **Results:** In studies, **Uprosertib** monotherapy resulted in approximately **61% tumor growth inhibition** in both BT474 and SKOV3 models [1] [3].

## Mechanism of Action & Signaling Pathway

**Uprosertib** exerts its effects by inhibiting the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this mechanism and the points of inhibition by **Uprosertib**.

## Uprosertib Inhibits the PI3K/AKT Signaling Pathway



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**Uprosertib** inhibits AKT phosphorylation and its downstream signaling. [4] [1] [3]

## Important Research Considerations

- **Stability Data Gap:** The search results do not contain specific long-term stability data (e.g., degradation kinetics, shelf-life) for **Uprosertib** formulations under various conditions. One reviewed article discusses stability prediction for monoclonal antibodies, but this is not directly applicable to the small molecule **Uprosertib** [5].
- **Solubility for In Vivo Work:** For animal studies, **Uprosertib** is often prepared as a homogeneous suspension. One protocol suggests using a **5 mg/mL suspension in a 0.5% CMC-Na solution** [1].
- **Handling Precautions:** The provided stability information for stock solutions emphasizes using newly opened, dry DMSO to prevent inactivation from moisture and repeated freeze-thaw cycles [2].

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## References

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